molecular formula C21H20N2O2S2 B2780323 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-51-7

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2780323
CAS No.: 862806-51-7
M. Wt: 396.52
InChI Key: DXVYAUWQGQLKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure features:

  • 2-((3-Methylbenzyl)thio): A 3-methylbenzylthio moiety at position 2, contributing to steric bulk and sulfur-mediated interactions.
  • 6,7-Dihydro: Partial saturation of the thiophene ring, modulating conformational flexibility and solubility .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYAUWQGQLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thieno[3,2-d]pyrimidine core with substituents that may influence its biological activity.

Anticholinesterase Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticholinesterase activity. For instance, a series of pyrimidine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. The most active compounds in these studies showed IC50 values in the nanomolar range, suggesting strong inhibitory potential against AChE .

CompoundIC50 (nM)Reference
3a0.11
3b0.29
3c0.15

Antimicrobial Activity

In vitro studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For example, certain derivatives exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents. Compound 3 from related studies showed favorable binding interactions with microbial enzymes, enhancing its efficacy .

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and other targets involved in neurotransmitter regulation.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins, which may enhance its pharmacological effects .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which could contribute to their overall therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in various biological assays:

  • Study on AChE Inhibition : A study evaluated several thieno[3,2-d]pyrimidine compounds for their AChE inhibitory effects. The results indicated that modifications to the phenyl and thio groups significantly influenced inhibitory potency.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The study found that specific structural modifications enhanced antibacterial activity against resistant strains.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of this compound indicates its potential as a therapeutic agent in several medical conditions. Notably, research has highlighted its activity as a phosphodiesterase (PDE) inhibitor , which plays a crucial role in regulating intracellular levels of cyclic nucleotides. PDE inhibitors are significant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce inflammation and enhance bronchodilation.

Key Findings

  • PDE Inhibition : The compound exhibits selective inhibition of PDE4B, a subtype associated with inflammatory responses. This selectivity can minimize the adverse effects typically seen with non-selective PDE inhibitors, making it a promising candidate for further development in anti-inflammatory therapies .
  • Antiviral Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine compounds may exhibit antiviral properties against certain serotypes of dengue virus (DENV), specifically DENV-2 and DENV-3. This finding opens avenues for exploring the compound's efficacy against viral infections .

Synthesis and Derivatives

The synthesis of 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multi-step reactions that typically include:

  • Formation of thieno[3,2-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the methoxyphenyl and methylbenzyl groups is crucial for enhancing the compound's biological activity.

Synthesis Pathway

A typical synthetic pathway may involve:

  • Preparation of the thienopyrimidine scaffold.
  • Introduction of the methoxy group via methylation.
  • Thioether formation with 3-methylbenzyl chloride to yield the final product.

Case Studies and Research Insights

Several studies have documented the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

  • Asthma Models : In vivo studies using murine models have demonstrated that PDE4 inhibitors can significantly reduce airway hyperreactivity and eosinophilic inflammation in asthma models, suggesting that similar effects might be expected from this compound .
  • Inflammatory Response : The compound's ability to modulate inflammatory mediators positions it as a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
PDE InhibitionSelective inhibition of PDE4B
Antiviral ActivityEffective against DENV serotypes
Anti-inflammatoryReduces eosinophilic inflammation

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)0–5°C, CH₂Cl₂, 2–4 hoursSulfoxide derivative65–72%,
m-CPBART, CHCl₃, 6 hoursSulfone derivative80–85%,

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the thienopyrimidine system.

Reduction Reactions

The thieno[3,2-d]pyrimidine core and substituents participate in selective reductions:

Reagent Target Group Conditions Product Yield Source
NaBH₄Ketone (C=O) in pyrimidinoneMeOH, RT, 3 hoursAlcohol derivative50–60%
LiAlH₄Thioether (-S-)Dry THF, reflux, 8 hoursDesulfurized thienopyrimidine analog30–40%

Key Observation : LiAlH₄ exhibits partial desulfurization, while NaBH₄ selectively reduces carbonyl groups without altering the sulfur functionality .

Nucleophilic Substitution

The 4-position of the pyrimidinone ring is reactive toward nucleophiles:

Nucleophile Conditions Product Yield Source
Amines (e.g., NH₃)DMF, 80°C, 12 hours4-Amino-thieno[3,2-d]pyrimidine derivative70–75%
Thiols (e.g., HSPh)K₂CO₃, DMSO, RT, 6 hoursDisulfide-linked dimer55–60%,

Regioselectivity : Substitution occurs preferentially at the 4-position due to electron-withdrawing effects of the adjacent carbonyl group .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hourNitro-substituted derivative40–45%
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, RT, 2 hoursBromo-substituted derivative60–65%

Limitation : Over-nitration or polybromination occurs at higher reagent concentrations.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aryl groups:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 12 hoursBiaryl-modified derivative75–80%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 100°C, 24 hoursAminated thienopyrimidine analog65–70%

Substrate Scope : Coupling partners include aryl boronic acids and primary/secondary amines .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, ring-opening reactions occur:

Reagent Conditions Product Yield Source
HCl (conc.)Reflux, 6 hoursThiophene-2-carboxylic acid derivative50–55%
NaOH (10%)EtOH/H₂O, 70°C, 4 hoursHydrolyzed pyrimidine ring60–65%

Mechanistic Insight : Protonation of the pyrimidinone oxygen facilitates ring cleavage.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

Dienophile Conditions Product Yield Source
Maleic anhydrideUV (254 nm), CH₃CN, 12 hoursCyclobutane-fused adduct30–35%

Application : This reactivity is exploited to synthesize strained polycyclic systems for material science.

Comparative Reactivity Table

Reaction Type Rate Activation Energy Byproduct Formation
Oxidation (H₂O₂)Moderate50–60 kJ/mol<5%
Suzuki CouplingFast70–80 kJ/mol10–15%
Acid HydrolysisSlow90–100 kJ/mol20–25%

Data from .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues and their distinguishing features:

Compound Name Substituents Core Structure Synthesis Method Yield Melting Point (°C) Reference
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Target) 3: 4-methoxyphenyl; 2: (3-methylbenzyl)thio; 6,7-dihydro Thieno[3,2-d]pyrimidin-4(3H)-one Not explicitly described N/A N/A
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 2,6: 3-methoxyphenyl; 3: methyl Thieno[3,2-d]pyrimidin-4(3H)-one Methylation of precursor with CH₃I/K₂CO₃ 48% 148–150
3-(3,5-Dimethoxybenzyl)-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one (4) 3: 3,5-dimethoxybenzyl; 2: thioxo; 6,7-dihydro Thieno[3,2-d]pyrimidin-4(1H)-one Reflux in pyridine 36% Not reported
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 3: 2-methoxyphenyl; 2: (4-chlorobenzyl)thio; 6,7-dihydro Thieno[3,2-d]pyrimidin-4(3H)-one Not explicitly described N/A N/A
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 1: 4-chlorophenyl; 2: thione; 4,4,6-trimethyl Dihydropyrimidine-2(1H)-thione Condensation with KSCN in acetone 62% Not reported

Physicochemical Properties

  • Melting Points : Compounds with multiple methoxy groups (e.g., 3a) exhibit lower melting points (148–150°C) due to reduced crystallinity, while hydroxylated derivatives (e.g., 3b) show higher melting points (303–304°C) .
  • Lipophilicity : The 4-methoxyphenyl and benzylthio substituents in the target compound likely enhance membrane permeability compared to hydroxylated analogues .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be standardized?

Answer: The synthesis involves multi-step reactions, typically starting with cyclization of a thieno[3,2-d]pyrimidine core followed by substitution with functional groups. Key steps include:

  • Core formation : Cyclization of thioketones with amines or nucleophiles under reflux conditions (DMF or DMSO as solvents, 80–100°C) .
  • Thioether introduction : Reaction of intermediates with 3-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃) at 60–70°C .
  • Critical parameters : Temperature control (±2°C), solvent polarity, and reaction time (6–12 hours) significantly affect yield (reported 45–65%) and purity .
    Standardization : Use HPLC or TLC to monitor reaction progress, and optimize via Design of Experiments (DoE) to account for variable interactions .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?

Answer:

  • Primary techniques :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thioether protons at δ 2.5–3.0 ppm) .
    • X-ray crystallography : Resolves fused-ring conformation and confirms dihydrothieno-pyrimidine planar geometry .
  • Ambiguity resolution : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers and verify substitution patterns .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

Answer:

  • In vitro assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
    • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
  • Data validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action and target selectivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., CDK2) or GPCRs. Prioritize targets with docking scores ≤ −8 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2 Å) .
  • Selectivity analysis : Compare binding affinities across homologous targets (e.g., EGFR vs. HER2) to identify off-target risks .

Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?

Answer:

  • Case study :

    Substituent ModificationBiological Impact (vs. Parent Compound)Source
    Replacement of 3-methylbenzyl with 4-trifluoromethylbenzyl3× increase in EGFR inhibition (IC₅₀ = 0.8 µM)
    Methoxy → Nitro group at 4-phenylReduced solubility but enhanced anti-inflammatory activity (IC₅₀ = 12 µM vs. 25 µM)
  • Design strategy : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data across studies?

Answer:

  • Identify variables : Compare assay conditions (e.g., cell line passage number, serum concentration) .
  • Replicate experiments : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity assays .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from ≥5 independent studies and assess heterogeneity .

Q. What experimental designs are optimal for evaluating environmental stability and degradation pathways?

Answer:

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor via LC-MS .
  • Hydrolysis : Incubate at 37°C in buffers (pH 2–9) and quantify parent compound loss over 72 hours .
  • Ecotoxicity : Use Daphnia magna or algae models to assess LC₅₀/EC₅₀ values under OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.